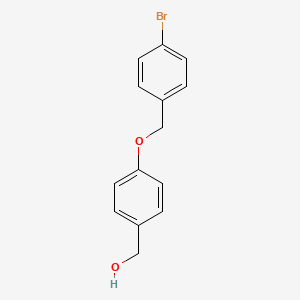

(4-((4-Bromobenzyl)oxy)phenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

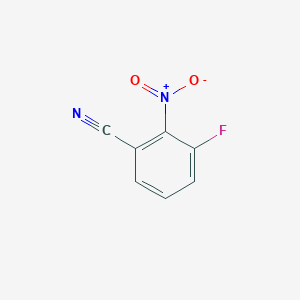

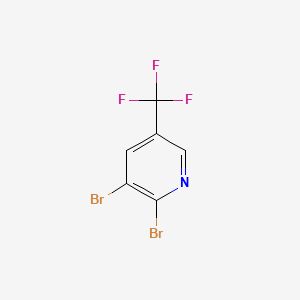

“(4-((4-Bromobenzyl)oxy)phenyl)methanol”, also known as BBPM, is a chemical compound with the molecular formula C14H13BrO2 . It has a molecular weight of 293.16 .

Molecular Structure Analysis

The InChI code for “(4-((4-Bromobenzyl)oxy)phenyl)methanol” is 1S/C14H13BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 .Physical And Chemical Properties Analysis

“(4-((4-Bromobenzyl)oxy)phenyl)methanol” has a molecular weight of 293.16 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the retrieved data.Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics , the study of proteomes and their functions. Specifically, it serves as a biochemical tool for the identification and quantification of proteins and their modifications. The ability to modify proteins with this compound can aid in the understanding of protein interactions and disease mechanisms .

Synthetic Chemistry

In synthetic chemistry , {4-[(4-bromobenzyl)oxy]phenyl}methanol is a valuable intermediate for the synthesis of complex molecules. Its bromine atom makes it a good candidate for further functionalization through nucleophilic substitution reactions, which are pivotal in creating new chemical entities .

Material Science

The compound’s structural properties may be explored in material science for the development of novel materials. Its phenolic moiety could be involved in polymerization reactions, potentially leading to new polymeric materials with unique properties .

Analytical Chemistry

In analytical chemistry , this compound could be used as a standard or reagent in chromatographic methods and mass spectrometry. Its distinct molecular weight and structure allow for precise calibration and method development in the analysis of complex mixtures .

Medicinal Chemistry

As a building block in medicinal chemistry , {4-[(4-bromobenzyl)oxy]phenyl}methanol can be employed in the design and synthesis of drug candidates. Its structural framework can be modified to produce compounds with potential therapeutic effects .

Environmental Science

In environmental science , research could investigate the compound’s breakdown products and their environmental impact. Understanding its degradation pathways can inform the assessment of its ecological safety .

Biochemistry

In biochemistry , the compound might be used to study enzyme-substrate interactions. Its phenolic group can mimic natural substrates, providing insights into enzyme specificity and catalysis .

Pharmacology

Lastly, in pharmacology , {4-[(4-bromobenzyl)oxy]phenyl}methanol could be analyzed for its pharmacokinetic properties. Research in this area could explore its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of (4-((4-Bromobenzyl)oxy)phenyl)methanol are currently unknown. The compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Biochemical Pathways

Without knowledge of the specific targets of (4-((4-Bromobenzyl)oxy)phenyl)methanol, it’s challenging to determine the exact biochemical pathways it affects. Given its use in proteomics research , it’s plausible that the compound could influence protein-related pathways.

Pharmacokinetics

Its solubility in organic solvents suggests that it may be well-absorbed in the body. Its molecular weight (293.16 g/mol ) is within the range that generally allows for good bioavailability.

Result of Action

The molecular and cellular effects of (4-((4-Bromobenzyl)oxy)phenyl)methanol’s action are currently unknown. As a biochemical used in proteomics research

Action Environment

The action of (4-((4-Bromobenzyl)oxy)phenyl)methanol may be influenced by various environmental factors. For instance, its stability under normal temperatures but potential for combustion under high heat or fire conditions suggests that temperature could impact its efficacy. could affect its distribution and action in different biological environments.

Propiedades

IUPAC Name |

[4-[(4-bromophenyl)methoxy]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVMJMAYIKRTIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353248 |

Source

|

| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Bromobenzyl)oxy)phenyl)methanol | |

CAS RN |

400825-71-0 |

Source

|

| Record name | 4-[(4-Bromophenyl)methoxy]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400825-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)